molecular formula C11H11BrClN3O B8800151 3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)-1-methylcyclobutanol CAS No. 1447607-65-9

3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)-1-methylcyclobutanol

Cat. No. B8800151
CAS RN: 1447607-65-9
M. Wt: 316.58 g/mol
InChI Key: BHANQQWNLCKMCA-UHFFFAOYSA-N
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Description

3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)-1-methylcyclobutanol is a useful research compound. Its molecular formula is C11H11BrClN3O and its molecular weight is 316.58 g/mol. The purity is usually 95%.
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properties

CAS RN

1447607-65-9

Molecular Formula

C11H11BrClN3O

Molecular Weight

316.58 g/mol

IUPAC Name

3-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutan-1-ol

InChI

InChI=1S/C11H11BrClN3O/c1-11(17)4-6(5-11)10-15-8(12)7-9(13)14-2-3-16(7)10/h2-3,6,17H,4-5H2,1H3

InChI Key

BHANQQWNLCKMCA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)C2=NC(=C3N2C=CN=C3Cl)Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone (51.988 g, 0.17 mol) in anhydrous THF (550 g, 620 mL) under nitrogen at −78° C. was treated with a 3.0 M solution of methyl magnesium chloride in THF (130 mL, 0.38 mol) over 30 min. The mixture was stirred at −78° C. for 30 min and then the cooling bath was removed and the mixture quenched with 14% NH4Cl (132 g). EtOAc was added to the aqueous phase and the pH was adjusted to −5 with 20% HCl and the layers separated. The combined organic phases were concentrated in vacuo to a slurry and 0.5 L of toluene was added and the mixture concentrated in vacuo until the EtOAc was removed. The slurry was heated at reflux until homogeneous then allowed to cool to provide desired product, which was isolated by filtration and dried in vacuo. 1H NMR (DMSO-d6, 400 MHz): δ 1.37 (s, 3H), 2.35-2.49 (m, 4H), 3.52 (dddd, 1H, J=9.6, 9.6, 9.6, 9.6 Hz), 5.18 (bs, 1H), 7.37 (d, 1H, J=5.2 Hz) and 8.26 (d, 1H, J=5.2 Hz).
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130 mL
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Synthesis routes and methods II

Procedure details

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